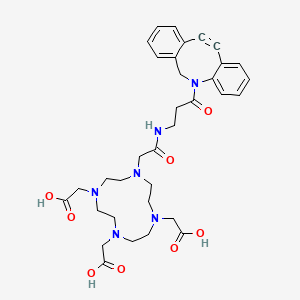
DO3A-DBCO, >90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DO3A-DBCO (diethyl-3-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate) is a small molecule that has recently been gaining attention in the scientific community due to its unique properties and potential applications. DO3A-DBCO is a member of the azabicyclo family, which are bicyclic organic compounds containing a nitrogen atom in the ring. It has a molecular weight of 224.31 g/mol and a boiling point of 349°C. DO3A-DBCO is a highly reactive compound, with a reactivity higher than 90%, making it an attractive reagent for use in a variety of laboratory experiments.
Mécanisme D'action
DO3A-DBCO is a highly reactive compound and acts as a Lewis acid in the presence of a Lewis base. This allows it to act as a catalyst in various organic reactions. In addition, DO3A-DBCO can act as a nucleophile, allowing it to react with electrophiles such as carbonyl compounds and alkenes. This enables it to be used in a variety of synthetic reactions.
Biochemical and Physiological Effects
Due to its highly reactive nature, DO3A-DBCO has the potential to interact with biological molecules, including proteins and DNA. However, due to its small size, it is unlikely to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
DO3A-DBCO has several advantages for use in laboratory experiments. It is a highly reactive compound, with a reactivity higher than 90%. This makes it an attractive reagent for use in a variety of laboratory experiments. In addition, it is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments.
However, DO3A-DBCO also has several limitations for use in laboratory experiments. It is a highly reactive compound and can easily react with other compounds in the laboratory, making it difficult to control the reaction conditions. In addition, it is a volatile compound, which can make it difficult to store and handle.
Orientations Futures
Given the unique properties of DO3A-DBCO, there are many potential future directions for its use in scientific research. One potential application is in the synthesis of organic compounds, including heterocycles, peptides, and peptidomimetics. In addition, DO3A-DBCO could be used as a catalyst in the synthesis of various drugs, including antifungal agents, antiviral agents, and anti-cancer agents. Furthermore, DO3A-DBCO could be used in the synthesis of nanoparticles, such as gold nanoparticles and silver nanoparticles. Finally, DO3A-DBCO could be used in the synthesis of biocompatible materials, such as polymers and hydrogels, for use in medical and pharmaceutical applications.
Méthodes De Synthèse
DO3A-DBCO can be synthesized using a variety of methods, including the reaction of diethyl malonate and potassium tert-butoxide. This reaction results in the formation of DO3A-DBCO and tert-butyl alcohol as byproducts. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of 80-90°C. The reaction is typically complete within one hour.
Applications De Recherche Scientifique
DO3A-DBCO is a highly reactive compound and has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including heterocycles, peptides, and peptidomimetics. It has also been used in the synthesis of nanoparticles, including gold nanoparticles and silver nanoparticles. In addition, DO3A-DBCO has been used as a catalyst in the synthesis of various drugs, including antifungal agents, antiviral agents, and anti-cancer agents.
Propriétés
IUPAC Name |
2-[4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N6O8/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCJBCXRQHDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid | |
CAS RN |
1374865-01-6 |
Source


|
| Record name | DOTA-ADIBO | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)



![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)
![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)
